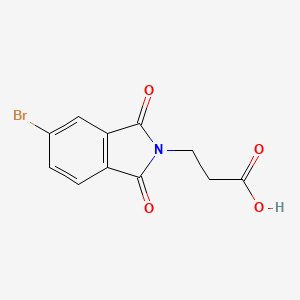

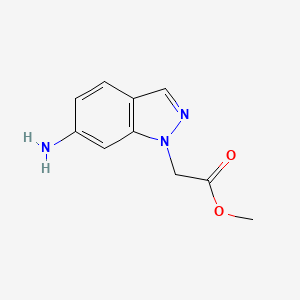

![molecular formula C16H18N2O3S2 B2844929 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941930-52-5](/img/structure/B2844929.png)

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel lead from Hit15, identified in silico as a dual kinase inhibitor against CK2 and GSK3β . It is part of a series of “tetrahydrobenzo[d]thiazoles” that were synthesized .

Synthesis Analysis

The compound was designed and synthesized as part of a series of structural analogs . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Molecular Structure Analysis

The molecular structure of this compound was confirmed by pharmacophore mapping and molecular docking . The dataset of structural analogs of the lead was designed and confirmed using these techniques .Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it reacts effectively with these kinases.Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibitor

This compound has been synthesized and evaluated in vitro as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making this compound potentially useful in the development of anti-inflammatory drugs .

Anti-Inflammatory Activity

In addition to its COX-2 inhibitory activity, this compound has also been evaluated for its in vivo anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .

Ulcerogenic Liability

The compound has been evaluated for its ulcerogenic liability . This refers to its potential to cause ulcers, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). The compound was found to be relatively safe, suggesting it may be a useful alternative to other NSAIDs that have higher ulcerogenic liability .

Selective Inhibition

The compound showed selective inhibition to the COX-2 isozyme . This selectivity is important because it means the compound could potentially be used to treat inflammation and pain without causing the side effects associated with the inhibition of COX-1, another isozyme that plays a role in protecting the stomach lining .

Indomethacin Analogs

The compound has been designed and synthesized as an analog of indomethacin , a non-selective NSAID . This suggests potential applications in the treatment of conditions for which indomethacin is typically prescribed, such as osteoarthritis and rheumatoid arthritis .

Molecular Modeling

The compound has been the subject of molecular modeling studies . These studies can provide valuable insights into the compound’s interactions with biological targets, potentially guiding the development of more effective drugs .

Mechanism of Action

Target of Action

The compound, 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, primarily targets DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These targets play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

The compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these targets leads to the inhibition of bacterial DNA replication and the prevention of PTEN deactivation .

Biochemical Pathways

The compound affects the biochemical pathways involving its targets. By inhibiting GyrB, it disrupts the bacterial DNA replication process . By inhibiting CK2 and GSK3β, it prevents the phosphorylation and subsequent deactivation of PTEN . These effects can lead to the death of bacterial cells and the prevention of tumor growth, respectively .

Pharmacokinetics

The compound’s inhibitory activity against its targets suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of bacterial DNA replication and the prevention of PTEN deactivation . This can lead to the death of bacterial cells and the prevention of tumor growth, respectively .

properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPHAHYGRQIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

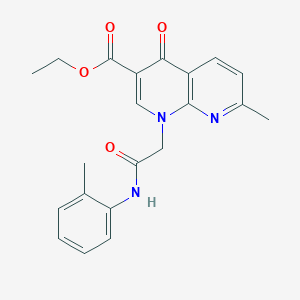

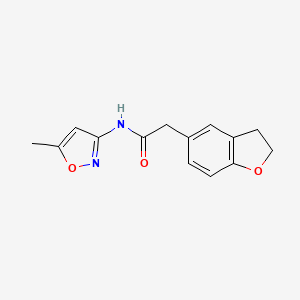

![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)

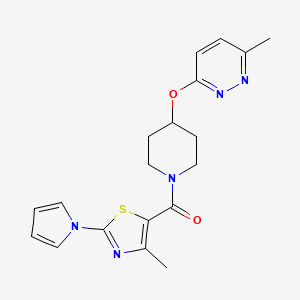

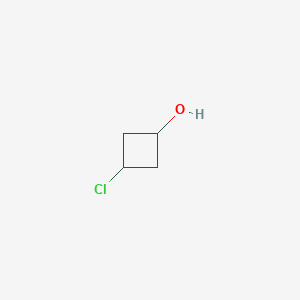

![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)

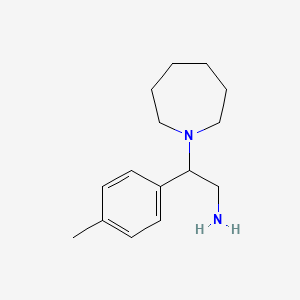

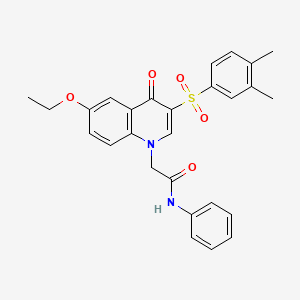

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)